- Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones, Current Topics in Medicinal Chemistry (Sharjah, 2019, 19(5), 356-375

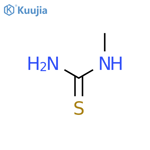

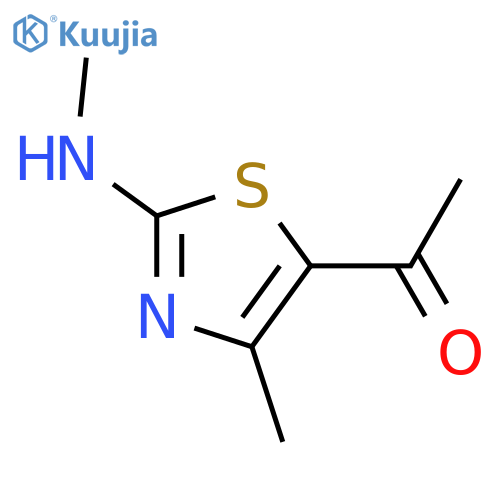

Cas no 94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one)

94284-66-9 structure

Nombre del producto:1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one

Número CAS:94284-66-9

MF:C7H10N2OS

Megavatios:170.232100009918

MDL:MFCD08236737

CID:798439

PubChem ID:22744116

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Propiedades químicas y físicas

Nombre e identificación

-

- Ethanone,1-[4-methyl-2-(methylamino)-5-thiazolyl]-

- 1-(4-METHYL-2-(METHYLAMINO)THIAZOL-5-YL)ETHANONE

- 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone

- 2-methylamino-4-methyl-5-acetylthiazole

- 5-acetyl-2-methylamino-4-methylthiazol

- 1-[4-METHYL-2-(METHYLAMINO)-1,3-THIAZOL-5-YL]ETHAN-1-ONE

- UDDDILVYEDVGMD-UHFFFAOYSA-N

- AB43889

- AK385680

- 1-(4-methyl-2-methylamino-thiazol-5-yl)ethanone

- 1-(4-methyl-2-methylamino-thiazol-5-yl)-ethanone

- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one

- Ethanone, 1-[4-methyl-2-(methylamino)-5-thiazolyl]-

- 1-[4-METHY

- 1-[4-Methyl-2-(methylamino)-5-thiazolyl]ethanone (ACI)

- 1-(4-Methyl-2-methylaminothiazol-5-yl)ethanone

- 5-Acetyl-2-methylamino-4-methylthiazole

- 1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one

- CS-0059746

- DS-12936

- MFCD08236737

- AKOS006242417

- W18020

- DTXSID60628007

- EN300-2944924

- SCHEMBL1592594

- 94284-66-9

-

- MDL: MFCD08236737

- Renchi: 1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)

- Clave inchi: UDDDILVYEDVGMD-UHFFFAOYSA-N

- Sonrisas: O=C(C)C1=C(C)N=C(NC)S1

Atributos calculados

- Calidad precisa: 170.05100

- Masa isotópica única: 170.05138412g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 163

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.7

- Superficie del Polo topológico: 70.2

Propiedades experimentales

- Punto de ebullición: 281.9±32.0°C at 760 mmHg

- PSA: 70.23000

- Logp: 1.76880

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Información de Seguridad

- Instrucciones de peligro: H302-H315-H319-H335

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Datos Aduaneros

- Código HS:2934100090

- Datos Aduaneros:

China Customs Code:

2934100090Overview:

2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD51297-100mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 97% | 100mg |

¥126.0 | 2023-09-01 | |

| Enamine | EN300-2944924-2.5g |

1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one |

94284-66-9 | 95.0% | 2.5g |

$642.0 | 2025-03-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL347-200mg |

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one |

94284-66-9 | 97% | 200mg |

547.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65780-1g |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |

94284-66-9 | 1g |

¥1526.0 | 2021-09-08 | ||

| Alichem | A059005401-250mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 97% | 250mg |

$264.60 | 2023-08-31 | |

| Alichem | A059005401-1g |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 97% | 1g |

$661.50 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65780-100mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |

94284-66-9 | 100mg |

¥406.0 | 2021-09-08 | ||

| Ambeed | A148115-100mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 98% | 100mg |

$20.0 | 2024-07-16 | |

| Ambeed | A148115-250mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 95% | 250mg |

$42.0 | 2025-02-25 | |

| Alichem | A059005401-100mg |

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |

94284-66-9 | 97% | 100mg |

$162.74 | 2023-08-31 |

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Acetone ; rt; 1.5 h, reflux

Referencia

- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents, Bioorganic & Medicinal Chemistry, 2011, 19(24), 7349-7356

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt

Referencia

- Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumor agents, European Journal of Medicinal Chemistry, 2013, 70, 447-455

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt

Referencia

- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents, European Journal of Medicinal Chemistry, 2021, 214,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt

Referencia

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities, Journal of Medicinal Chemistry, 2013, 56(3), 640-659

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Methanol ; 3 h, rt

Referencia

- Preparation of N-(4-(4-methylthiazol-5-yl)pyrimidin-2-yl)-N-phenylamines as specific cyclin-dependent kinase inhibitors useful as antitumor agents, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Methanol ; 2 - 3 h, rt

Referencia

- Preparation of 4-heteroarylpyrimidines as specific cyclin-dependent kinase inhibitors for treating viruses, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 2 h, 30 - 35 °C

Referencia

- Preparation of LS007 impurity compound and its application thereof, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Methanol ; 2 h, rt

Referencia

- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity, Journal of Medicinal Chemistry, 2004, 47(7), 1662-1675

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Acetone ; rt; 1.5 h, reflux

Referencia

- Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation, MedChemComm, 2014, 5(7), 915-922

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt

Referencia

- Preparation of 7-(pyrimidin-2-ylamino)-2H-chromen-2-one derivatives as protein kinase inhibitors, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Acetone ; reflux

Referencia

- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents and Its Biological Evaluation and Molecular Modelling, Current Topics in Medicinal Chemistry (Sharjah, 2021, 21(4), 258-268

Métodos de producción 13

Condiciones de reacción

1.1 Solvents: Methanol ; 4 - 6 h, rt

Referencia

- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors, Journal of Medicinal Chemistry, 2010, 53(11), 4367-4378

Métodos de producción 14

Condiciones de reacción

Referencia

- Thiazole derivatives, and pharmaceutical compositions comprising them, European Patent Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Solvents: Acetone ; 1.5 h, reflux

Referencia

- Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation, Bioorganic & Medicinal Chemistry, 2011, 19(10), 3135-3140

Métodos de producción 16

Condiciones de reacción

1.1 Solvents: Methanol ; 0 °C; 0 °C → rt; 4 h, rt

Referencia

- Dual Inhibition of Mnk2 and FLT3 for potential treatment of acute myeloid leukaemia, European Journal of Medicinal Chemistry, 2017, 139, 762-772

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Raw materials

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Preparation Products

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Literatura relevante

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one) Productos relacionados

- 2227206-12-2(tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate)

- 886915-57-7(2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole)

- 1261969-72-5(4-(4-Ethylphenyl)-2-hydroxybenzoic acid)

- 1179361-77-3(4,6-Dichloropicolinimidamide hydrochloride)

- 2089258-37-5(2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine hydrochloride)

- 1805247-44-2(3-Bromo-5-(difluoromethyl)-6-methoxypyridine-2-carboxaldehyde)

- 941998-90-9(3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide)

- 1859244-94-2(3-(1-ethyl-1H-1,2,4-triazol-5-yl)butanoic acid)

- 2639407-42-2(Tert-butyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate)

- 389072-92-8(2-chloro-N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-5-nitrobenzamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one

Pureza:99%/99%/99%

Cantidad:1g/5g/10g

Precio ($):155.0/588.0/1076.0